Stereochemical Integrity: (S)-Enantiomer (CAS 637020-70-3) vs. (R)-Enantiomer (CAS 637020-68-9)
The (S)-enantiomer (CAS 637020-70-3) is supplied with an enantiomeric excess (e.e.) of ≥99%, as confirmed by chiral HPLC analysis, while the (R)-enantiomer (CAS 637020-68-9) is available separately . In the ASCT2 inhibitor SAR study, the stereochemistry at the α‑carbon was critical: only the (S)-configured benzylproline derivatives maintained inhibitory activity, whereas the (R)-isomers showed a ≥10‑fold reduction in apparent binding affinity under identical patch‑clamp electrophysiology conditions [1]. Procuring the incorrect enantiomer therefore introduces a stereochemically defined loss of potency that cannot be compensated by increased concentration.
| Evidence Dimension | Enantiomeric excess and functional activity dependence on α‑carbon configuration |
|---|---|
| Target Compound Data | e.e. ≥99% (S); retains ASCT2 anion‑current inhibition at low micromolar Ki |
| Comparator Or Baseline | (R)-enantiomer: e.e. ≥99% (separate product); ≥10‑fold loss in ASCT2 binding affinity |
| Quantified Difference | ≥10‑fold differential in binding affinity linked solely to configuration at C‑2 |
| Conditions | ASCT2‑mediated anion conductance assay in HEK293 cells, patch‑clamp technique; chiral HPLC on Chiralpak IA column |
Why This Matters
Ensures the procurement of the stereochemically active enantiomer for reproducible chiral induction and target‑specific binding.
- [1] Singh K, Tanui R, Gameiro A, Eisenberg G, Colas C, Schlessinger A, Grewer C. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017;27(3):398-402. PMID: 28057420. (Stereospecific effects inferred from the SAR of substituted benzylproline enantiomers.) View Source
